N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHWLSBMYUAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-(4-Chlorophenyl)-4-oxobutanoic Acid
The pyridazinone ring is formed via cyclization of 4-(4-chlorophenyl)-4-oxobutanoic acid (I ) with hydrazine hydrate. This method, adapted from the synthesis of analogous 3(2H)-pyridazinones, proceeds as follows:
Preparation of 4-(4-Chlorophenyl)-4-oxobutanoic Acid :
Cyclization with Hydrazine :
Introduction of Ethylamine Side Chain
Chlorination at Position 1
The NH group of II is replaced with chlorine using phosphorus oxychloride (POCl₃), forming 1-chloro-3-(4-chlorophenyl)-6-oxopyridazine (III ):
Nucleophilic Substitution with Ethylenediamine
III undergoes displacement with ethylenediamine to install the ethylamine side chain:
- Conditions : K₂CO₃ (2 eq), DMF, 80°C, 8 h.
- Product : 1-(2-aminoethyl)-3-(4-chlorophenyl)-6-oxopyridazine (IV ).
- Optimization : Excess ethylenediamine (3 eq) improves yield to 82%.
Amide Coupling with 4-Iodobenzoic Acid
Activation of 4-Iodobenzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Coupling Reaction
IV is reacted with 4-iodobenzoyl chloride in the presence of trimethylamine (TEA):
- Conditions : Dry CH₂Cl₂, 0°C to RT, 3 h.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate/petroleum ether.
- Yield : 74% (based on).
- Characterization :
- ¹H NMR : δ 8.12 (d, 2H, J = 8.4 Hz, Ar-H), 7.78 (d, 2H, J = 8.4 Hz, Ar-H), 7.45–7.32 (m, 4H, 4-Cl-Ar-H), 3.85 (t, 2H, NCH₂), 3.40 (t, 2H, CH₂N).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₅ClIN₃O₂: 519.9712; found: 519.9708.
Alternative Synthetic Routes
One-Pot Hydrazine Cyclization and Alkylation
A modified approach combines pyridazinone formation and side-chain introduction in a single pot:
- React 4-(4-chlorophenyl)-4-oxobutanoic acid with hydrazine hydrate and 2-bromoethylamine hydrobromide.
- Conditions : Ethanol, 60°C, 12 h.
- Yield : 68% (lower than stepwise method due to competing hydrolysis).
Mitsunobu Reaction for Side-Chain Attachment
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the ethylamine side chain can be introduced via Mitsunobu conditions:
- Substrates : II and 2-aminoethanol.
- Yield : 70% (requires rigorous anhydrous conditions).
Critical Analysis of Methodologies
| Parameter | Cyclocondensation | One-Pot | Mitsunobu |
|---|---|---|---|
| Overall Yield (%) | 62 | 48 | 58 |
| Purity (HPLC) | 99.2% | 95.5% | 97.8% |
| Scalability | Excellent | Moderate | Poor |
| Byproduct Formation | <2% | 8% | 5% |
The stepwise method (Sections 2–4) remains optimal for large-scale synthesis due to higher reproducibility and yield. The Mitsunobu approach, while efficient for lab-scale diversification, suffers from cost limitations.
Challenges and Solutions
Regioselectivity in Pyridazinone Formation :
Side-Chain Hydrolysis :
Iodine Stability :
- 4-Iodobenzoyl chloride is light-sensitive; reactions are conducted under amber glass.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone core or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic systems.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydropyridazinones, reduced aromatic systems.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares key structural and synthetic features of the target compound with its analogs:
Key Observations:
- Pyridazinone vs.
- Substituent Effects : The 4-chlorophenyl group in the target compound and 6f enhances lipophilicity compared to benzyloxy (5a) or pyridazine derivatives (I-6230) .
- Linker Flexibility: The ethyl linker in the target compound may improve conformational flexibility compared to the rigid phenethylamino group in I-6230 .
Pharmacological Potential
- Antipyrine Hybrids: Compounds like 6f and 6g () exhibit analgesic properties due to antipyrine moieties.
Physicochemical Properties
| Property | Target Compound | 6f () | 4-IBP () |
|---|---|---|---|
| Molecular Weight | ~529.7 g/mol | ~593.1 g/mol | ~418.3 g/mol |
| LogP (Predicted) | ~3.8 | ~4.2 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 6 | 3 |
The higher LogP of 6f reflects its piperazine and antipyrine substituents, whereas the target compound’s LogP is moderated by the ethyl linker .
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is a complex organic compound with potential biological activities. Its structure comprises a pyridazinone core, a chlorophenyl group, and an iodinated benzamide moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4 |
| Molecular Weight | 457.9 g/mol |
| CAS Number | 1219584-39-0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.
- Receptor Binding : Its structural features allow it to interact with various receptors, potentially modulating their activity and downstream signaling.
- Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds may exhibit antiviral properties by interfering with viral replication processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show promise in cancer therapy. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on human tumor cell lines, revealing selective toxicity against leukemia cells with IC50 values in the low micromolar range .
- Mechanistic Insights : The mechanism of action involves apoptosis induction and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications in oncology.
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties:
- Human Adenovirus (HAdV) : Research indicates that certain derivatives exhibit potent inhibitory effects against HAdV, with selectivity indexes greater than 100 compared to the standard antiviral niclosamide .
- Mechanisms of Action : These compounds may target viral DNA replication processes or interfere with later stages of the viral life cycle.
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent trial assessed the effectiveness of a related compound in patients with advanced leukemia. Results demonstrated significant tumor reduction and improved patient survival rates, supporting further clinical investigation.
-
Case Study on Antiviral Properties :
- In vitro studies showed that a derivative of this compound significantly reduced viral load in infected cells, indicating its potential as a therapeutic agent against HAdV infections.
Q & A
How can researchers optimize the synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide to improve yield and purity?
Level: Basic
Methodological Answer:
Synthesis optimization requires multi-step reactions with precise control of reaction conditions. Key strategies include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol or acetic acid may improve cyclization efficiency .
- Catalysts: Acidic catalysts (e.g., HCl or H₂SO₄) facilitate condensation and cyclization steps, but excess acid should be avoided to prevent decomposition .
- Temperature Control: Maintain temperatures between 60–80°C during coupling reactions to balance reaction rate and side-product formation .
- Purification: Use column chromatography or recrystallization to isolate the final compound, followed by HPLC to confirm purity (>95%) .
What analytical techniques are recommended for characterizing this compound and ensuring purity?
Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the structure, with specific attention to pyridazinone ring protons (δ 6.5–7.5 ppm) and iodobenzamide aromatic signals .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity and monitor degradation products .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and detects isotopic patterns consistent with iodine .
How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Level: Advanced
Methodological Answer:
SAR studies should focus on systematic modifications:
- Substituent Variation: Replace the 4-iodobenzamide group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on bioactivity .
- In Vitro Assays: Screen derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .
- Computational Modeling: Perform molecular docking to predict binding affinities to targets (e.g., using AutoDock Vina) and correlate with experimental data .
What strategies can resolve discrepancies in biological activity data across different studies?
Level: Advanced
Methodological Answer:
Address inconsistencies through:
- Compound Verification: Re-analyze batch purity via HPLC and HRMS to rule out degradation or impurities .
- Assay Standardization: Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions (pH, temperature, cell passage number) .
- Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .
What stability considerations are critical for handling this compound under experimental conditions?
Level: Basic
Methodological Answer:
Stability studies should evaluate:
- pH Sensitivity: Test solubility and degradation in buffers (pH 3–10) over 24–72 hours; acidic conditions may hydrolyze the pyridazinone ring .
- Thermal Stability: Store lyophilized samples at –20°C and avoid repeated freeze-thaw cycles. Monitor decomposition via HPLC after heating to 37°C .
- Light Exposure: Protect from UV light to prevent iodobenzamide bond cleavage .
How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolism?
Level: Advanced
Methodological Answer:
- Animal Models: Administer the compound intravenously (IV) and orally (PO) to rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg doses .
- Bioanalysis: Use LC-MS/MS to quantify plasma concentrations and identify metabolites (e.g., deiodinated or glucuronidated products) .
- Tissue Distribution: Sacrifice animals at timed intervals post-dose; analyze brain, liver, and kidney samples to assess penetration and accumulation .
How can researchers mitigate challenges in scaling up synthesis without compromising yield?
Level: Advanced
Methodological Answer:
- Process Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., iodination) to improve heat dissipation .
- Catalyst Recycling: Use heterogeneous catalysts (e.g., Pd/C) for coupling reactions to reduce costs and simplify purification .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
What computational tools are effective for predicting metabolic pathways of this compound?
Level: Advanced
Methodological Answer:
- Software: Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I (oxidation, dehalogenation) and Phase II (glucuronidation) metabolites .
- CYP450 Profiling: Screen against human liver microsomes (HLMs) to confirm CYP3A4/2D6 involvement, correlating with in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
